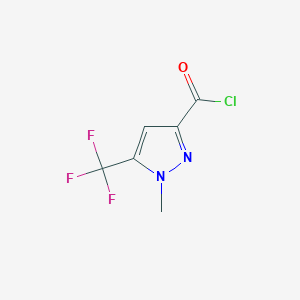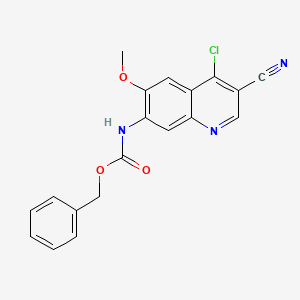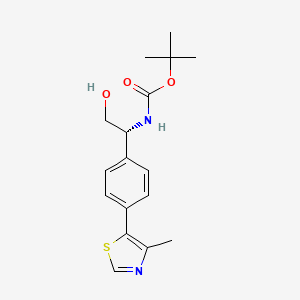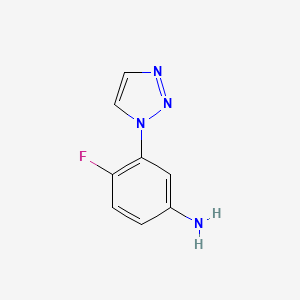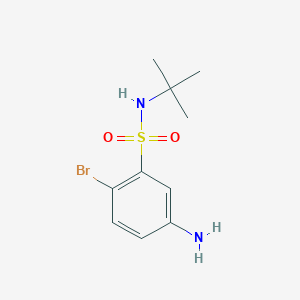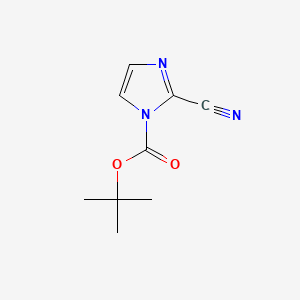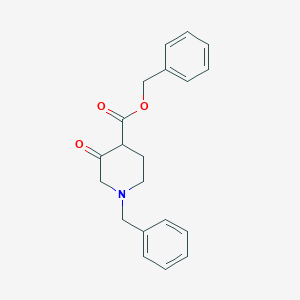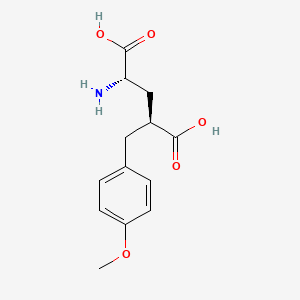
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxybenzyl group attached to the fourth carbon of L-glutamic acid, a naturally occurring amino acid. The presence of the methoxybenzyl group imparts distinct chemical properties to the molecule, making it a subject of study in organic synthesis, medicinal chemistry, and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-Methoxybenzyl)-L-glutamic acid typically involves the protection of functional groups, selective reactions, and deprotection steps. One common method includes the use of 4-methoxybenzyl chloride as a starting material, which undergoes nucleophilic substitution with L-glutamic acid derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carboxyl groups of L-glutamic acid can be reduced to primary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl-L-glutamic acid or 4-carboxybenzyl-L-glutamic acid.
Reduction: Formation of 4-(4-methoxybenzyl)-L-glutamyl alcohol.
Substitution: Formation of 4-(substituted benzyl)-L-glutamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Wirkmechanismus
The mechanism of action of (4S)-4-(4-Methoxybenzyl)-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)acryloyl derivatives: These compounds share the methoxybenzyl group but differ in their core structure and reactivity.
4-Methoxyphenylamino derivatives: These compounds have similar functional groups but different overall structures and applications.
Uniqueness
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid is unique due to its combination of the methoxybenzyl group with L-glutamic acid, providing distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(2S,4S)-2-amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO5/c1-19-10-4-2-8(3-5-10)6-9(12(15)16)7-11(14)13(17)18/h2-5,9,11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t9-,11-/m0/s1 |
InChI-Schlüssel |
SYKFASMHVYADIW-ONGXEEELSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



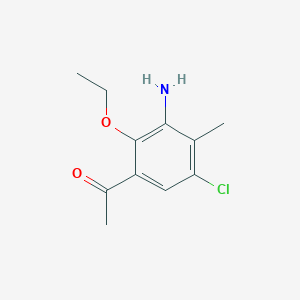
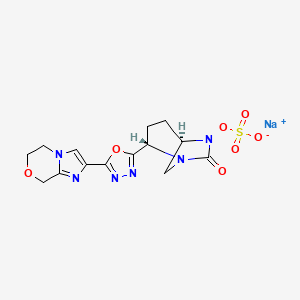
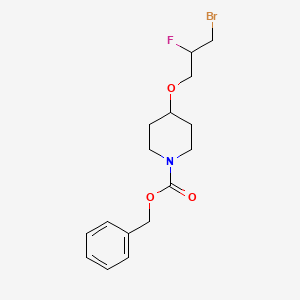
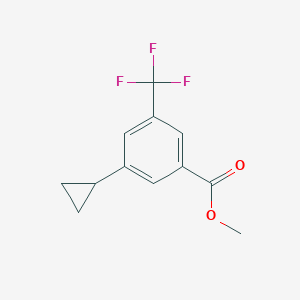

![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
